molecular formula C16H20ClN3O4S B8114578 Resminostat hydrochloride

Resminostat hydrochloride

Número de catálogo: B8114578
Peso molecular: 385.9 g/mol
Clave InChI: BVXPKDRKHXARHY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of resminostat hydrochloride involves several steps, including the formation of the core structure and subsequent functionalization. Industrial production methods involve optimizing reaction conditions to ensure high yield and purity, often using advanced techniques such as high-performance liquid chromatography for purification .

Análisis De Reacciones Químicas

Resminostat hydrochloride undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Resminostat hydrochloride has a wide range of scientific research applications:

Comparación Con Compuestos Similares

Resminostat hydrochloride is unique in its selectivity for class I, IIb, and IV histone deacetylases, particularly histone deacetylase 6 . Similar compounds include:

Actividad Biológica

Resminostat hydrochloride, a potent histone deacetylase (HDAC) inhibitor, has emerged as a significant compound in cancer therapy. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Resminostat operates primarily by inhibiting HDACs, which are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene repression. By inhibiting these enzymes, resminostat promotes the acetylation of histones and non-histone proteins, thereby altering gene expression patterns that are crucial for tumor growth and survival.

  • HDAC Inhibition Profile : Resminostat selectively inhibits class I, IIb, and IV HDACs, with notable activity against HDAC6. The IC50 values for HDAC1, 3, and 6 are approximately 42.5 nM, 50.1 nM, and 71.8 nM respectively .
  • Induction of Apoptosis : In various cancer cell lines, including human myeloma cells (e.g., OPM-2, RPMI-8226), resminostat has been shown to induce apoptosis through the upregulation of pro-apoptotic proteins such as Bim and Bax while downregulating anti-apoptotic factors like Bcl-xL .

Biological Activity in Cancer Models

Resminostat exhibits significant biological activity across various cancer types. Below are key findings from preclinical and clinical studies:

Preclinical Studies

  • Cell Line Studies : In U266 myeloma cells, resminostat at concentrations as low as 5 µM induced histone H4 acetylation. At 10 µM, it completely suppressed cell growth and induced apoptosis .
  • Xenograft Models : In vivo studies demonstrated that resminostat effectively inhibited tumor growth in xenograft models of human cancers. It showed synergistic effects when combined with other therapies like irinotecan and sorafenib .

Clinical Trials

  • Phase I Study : A study involving 27 patients with biliary tract or pancreatic cancer assessed the safety and efficacy of resminostat in combination with S-1. The most common adverse events included thrombocytopenia and anorexia. The disease control rate was reported at 81.3% .
  • Phase II Trials : Resminostat has been evaluated in multiple phase II trials for conditions such as hepatocellular carcinoma (HCC) and cutaneous T-cell lymphoma (CTCL). In the SHELTER study for HCC, it demonstrated a favorable safety profile with manageable side effects .

Safety Profile

Resminostat has been generally well tolerated across clinical studies:

  • Adverse Events : Common side effects include gastrointestinal disturbances (nausea, vomiting), fatigue, and thrombocytopenia. Most adverse events were mild to moderate and reversible .
  • Clinical Tolerability : In a first-in-human trial, resminostat was administered at doses ranging from 100 mg to 800 mg with a recommended phase II dose established at 600 mg daily for five days every two weeks .

Case Studies

Several case studies have highlighted the efficacy of resminostat in specific patient populations:

  • Mycosis Fungoides : A study focused on advanced mycosis fungoides patients indicated that resminostat could delay disease progression effectively .
  • Combination Therapies : Research combining resminostat with oncolytic viruses showed enhanced tumor cell killing in pancreatic cancer models, suggesting potential for innovative combination therapies .

Summary of Findings

Study TypeCancer TypeKey FindingsSafety Profile
PreclinicalMyelomaInduced apoptosis; suppressed cell growthN/A
Phase IBiliary/Pancreatic CancerDisease control rate of 81.3%Thrombocytopenia, anorexia
Phase IIHepatocellular CarcinomaFavorable safety; manageable side effectsMild to moderate adverse events
Case StudyMycosis FungoidesDelayed disease progressionN/A
Combination TherapyPancreatic CancerEnhanced efficacy with oncolytic virusN/A

Propiedades

IUPAC Name

3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S.ClH/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21;/h3-10,12,21H,11H2,1-2H3,(H,17,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXPKDRKHXARHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.